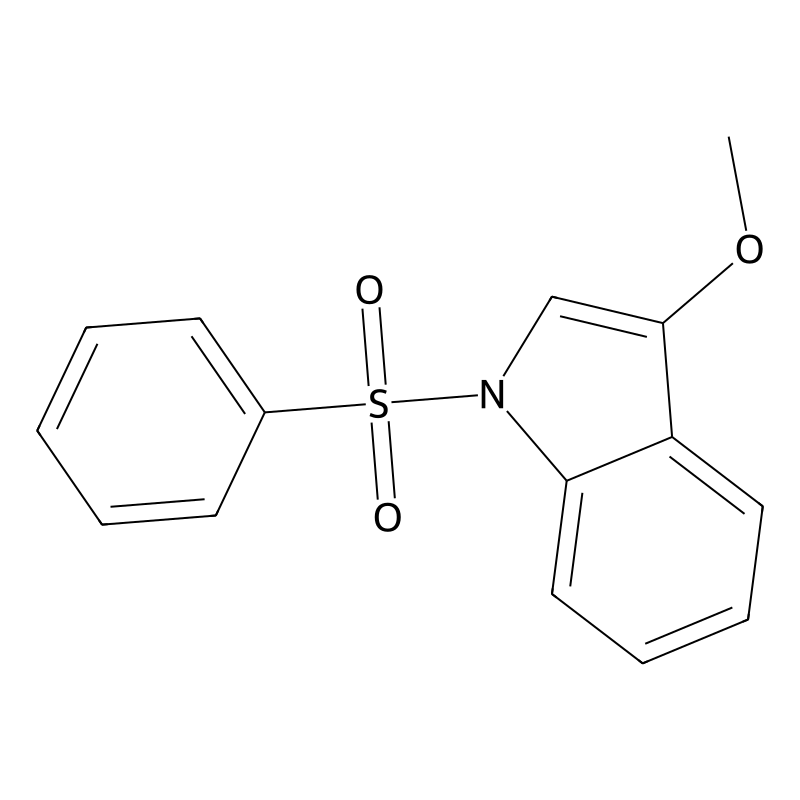

1-Benzenesulfonyl-3-methoxy-1H-indole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Structure and Properties

-Benzenesulfonyl-3-methoxy-1H-indole, also referred to as BMS-MI, is a heterocyclic molecule containing indole and benzenesulfonyl moieties. Its molecular formula is C15H13NO3S. PubChem provides a depiction of the structure [PubChem].

Scientific research focuses on the biological activities of BMS-MI [].

Biological Activities

Research has explored the potential of BMS-MI to interact with various biological targets. Studies suggest BMS-MI may have antimicrobial activity [, ].

Here are some examples of scientific research on BMS-MI:

1-Benzenesulfonyl-3-methoxy-1H-indole is an organic compound characterized by its unique structure, which consists of a methoxy group attached to the indole ring at the 3-position, and a benzenesulfonyl group at the 1-position. This compound is part of the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the methoxy group enhances its electron-donating properties, influencing both its chemical reactivity and biological interactions.

- Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

- Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, yielding the corresponding amine.

- Electrophilic Substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions are common. The methoxy group activates the ring towards these reactions, allowing for halogenation, nitration, or sulfonation.

Common Reagents and Conditions- Oxidation: Typically performed under acidic or neutral conditions with potassium permanganate.

- Reduction: Conducted in anhydrous ether with lithium aluminum hydride.

- Substitution: Halogenation can be achieved using halogens in the presence of a Lewis acid catalyst.

Research indicates that 1-benzenesulfonyl-3-methoxy-1H-indole exhibits potential biological activities, particularly in antimicrobial and anticancer domains. The compound's mechanism of action may involve binding to specific molecular targets, modulating enzyme activity related to cell proliferation and apoptosis. Its unique structure allows it to interact with various biological pathways, making it a candidate for further pharmacological studies.

The synthesis of 1-benzenesulfonyl-3-methoxy-1H-indole typically involves:

- Sulfonylation of 3-methoxyindole: A common method includes reacting 3-methoxyindole with benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine. This reaction is generally conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

- Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial production follows similar synthetic routes but on a larger scale, utilizing automated reactors for enhanced yield and purity.

1-Benzenesulfonyl-3-methoxy-1H-indole has several applications:

- Chemistry: Serves as a building block for synthesizing more complex organic molecules.

- Biology: Investigated for its potential therapeutic effects against various diseases.

- Industry: Used in developing new materials and as a precursor in synthesizing dyes and pigments.

Studies on 1-benzenesulfonyl-3-methoxy-1H-indole have focused on its interactions with biological targets. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation suggests it may have therapeutic potential. Further research is needed to elucidate its complete interaction profile and efficacy in various biological contexts.

Several compounds share structural similarities with 1-benzenesulfonyl-3-methoxy-1H-indole:

| Compound Name | Key Features |

|---|---|

| 1-Benzenesulfonyl-3-phenylsulfanyl-1H-indole | Contains a phenylsulfanyl group at position 3 |

| 1-Benzenesulfonyl-3-methyl-1H-indole | Has a methyl group at position 3 |

| 1-Benzenesulfonyl-3-chloro-1H-indole | Features a chloro substituent at position 3 |

Uniqueness

The uniqueness of 1-benzenesulfonyl-3-methoxy-1H-indole lies in its methoxy substitution at the 3-position of the indole ring. This modification not only enhances its reactivity but also differentiates it from other similar compounds by potentially influencing its biological activity and interaction with molecular targets. The methoxy group increases electron density on the indole ring, making it more reactive towards electrophilic substitution reactions compared to other derivatives lacking this group.